molecular formula C9H19NO3S2 B2563327 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide CAS No. 1396852-97-3

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide

Cat. No.: B2563327
CAS No.: 1396852-97-3
M. Wt: 253.38
InChI Key: PHMQMBQXMYMLGL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopropane ring, a sulfonamide group, and a hydroxy-methylthio butyl side chain, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxy-Methylthio Butyl Side Chain: This step involves the alkylation of the cyclopropane sulfonamide with a suitable alkyl halide, followed by oxidation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of greener solvents and reagents are potential strategies to enhance the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although further research is needed to confirm these activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring may provide rigidity and stability to the compound. The hydroxy-methylthio butyl side chain could enhance its solubility and facilitate interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropaneacetamide: Similar structure but with an acetamide group instead of a sulfonamide.

    N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide: Similar structure but with a carboxamide group.

Uniqueness

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the cyclopropane ring and the hydroxy-methylthio butyl side chain further differentiates it from other similar compounds, potentially offering unique reactivity and biological activity profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S2/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMQMBQXMYMLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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